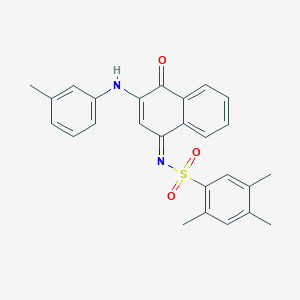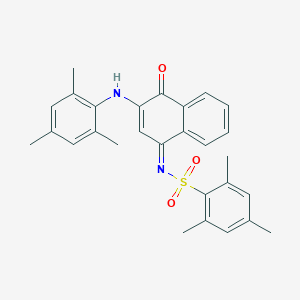![molecular formula C29H29NO4S B281390 2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281390.png)
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (referred to as TMBF) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TMBF is not fully understood. However, it is believed that TMBF exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. TMBF has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
TMBF has been shown to exhibit various biochemical and physiological effects. In cancer cells, TMBF has been shown to inhibit cell proliferation and induce apoptosis. TMBF has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, TMBF has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TMBF in lab experiments is its potential for use in cancer research, neuroprotection, and anti-inflammatory activity. TMBF has been shown to exhibit potent anti-cancer effects, making it a potential candidate for the development of cancer therapeutics. Additionally, TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases. However, the synthesis method for TMBF is complex and requires expertise in organic chemistry, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of TMBF. One potential direction is the development of TMBF-based cancer therapeutics. TMBF has been shown to exhibit potent anti-cancer effects, and further studies are needed to determine its efficacy in vivo. Another potential direction is the study of TMBF in the treatment of neurodegenerative diseases. TMBF has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of TMBF in humans.
Métodos De Síntesis
TMBF is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
Aplicaciones Científicas De Investigación
TMBF has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, TMBF has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. TMBF has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, TMBF has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C29H29NO4S |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C29H29NO4S/c1-18-9-11-22(12-10-18)29(31)30(35(32,33)28-16-20(3)19(2)15-21(28)4)23-13-14-27-25(17-23)24-7-5-6-8-26(24)34-27/h9-17H,5-8H2,1-4H3 |
Clave InChI |
HTPZAQNRLQTBAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=C(C=C(C(=C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)



![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
![Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)
![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)